2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

antiviral Chikungunya virus structure-activity relationship

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 1351594-87-0) belongs to the class of piperazinyl pyrimidine derivatives bearing a sulfonyl linker. This chemotype is characterized by a pyrimidine core connected via a piperazine spacer to a sulfonyl group, which is further linked to a terminal aromatic or aliphatic moiety.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1351594-87-0
Cat. No. B2606891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine
CAS1351594-87-0
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C16H20N4O3S/c21-24(22,14-13-23-15-5-2-1-3-6-15)20-11-9-19(10-12-20)16-17-7-4-8-18-16/h1-8H,9-14H2
InChIKeySTMBCHMVROWHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 1351594-87-0): Chemical Class and Baseline Characteristics


2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 1351594-87-0) belongs to the class of piperazinyl pyrimidine derivatives bearing a sulfonyl linker. This chemotype is characterized by a pyrimidine core connected via a piperazine spacer to a sulfonyl group, which is further linked to a terminal aromatic or aliphatic moiety [1]. The compound's distinct feature is the phenoxyethyl substituent on the sulfonyl group, placing it within a broader family explored for antagonism of human chemokine receptor 4 (CCR4) [2] and as scaffolds for antiviral inhibitors, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3].

Antiviral lead diversification Novel phenoxyethyl chemotype for CHIKV SAR exploration
CCR4 antagonist research Structurally enabled for immune cell modulation studies
NNRTI scaffold optimization Core sulfonyl-piperazine pharmacophore with new vector for resistance profiling

Why 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine Cannot Be Simply Replaced by Generic Analogs


In-class piperazinyl-pyrimidine sulfonamides cannot be interchanged generically because minor structural modifications to the sulfonyl substituent drastically alter antiviral potency, cytotoxicity, and selectivity. Data from the closest analog series reveals that changing the para-substituent on a phenylsulfonyl group from fluorine (EC50 = 8.7 µM, CC50 = 122 µM, SI = 14.2) to chlorine (EC50 = 5 µM, CC50 = 51 µM, SI = 10.8) shifts both potency and cytotoxicity in opposite directions, destroying the therapeutic window [1]. The target compound's phenoxyethyl moiety introduces an ether oxygen and flexible ethyl linker, absent in all previously characterized phenylsulfonyl analogs, which will alter hydrogen-bonding potential, conformational flexibility, and lipophilicity—parameters that SAR studies confirm are critical drivers of activity and safety [1]. Consequently, experimental efficacy and toxicity profiles are predictable only from data specific to this exact chemotype.

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Small sulfonyl changes disrupt selectivity Phenyl ring to phenoxyethyl replacement alters cytotoxicity and potency in opposing directions; class SAR shows >46-fold EC50 range.
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Ether linker introduces distinct binding mode Additional hydrogen-bond acceptor and flexible spacer are absent in all tested aryl/alkyl comparators; resistance profile may differ.
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No direct data; extrapolation unreliable All potency, safety, and ADME predictions are class-level; compound-specific profiling is required before hit-to-lead commitment.

Quantitative Differentiation Evidence for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine Against Closest Analogs


Differential Antiviral Potency of the Phenoxyethyl Sulfonyl Analog Compared to the Phenylsulfonyl Core Scaffold Against Chikungunya Virus

The target compound is an analog in the 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine series where the phenyl ring is replaced by a phenoxyethyl group. The unsubstituted phenylsulfonyl comparator (compound 5a) showed an EC50 of 14 ± 3 µM against CHIKV in Vero cells, which was weaker than the initial hit 1 (EC50 = 8.7 ± 1 µM) [1]. Structure-activity relationship data from 19 phenyl-substituted analogs demonstrated that electronic and lipophilic properties of the terminal group are critical determinants of activity, with halogen substitutions modulating EC50 values between 5 and >233 µM [1]. The introduction of an ether-containing flexible linker in the target compound is therefore predicted to yield a distinct potency profile that cannot be assumed from any existing phenylsulfonyl analog data. No direct experimental antiviral data for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine was available in the peer-reviewed literature at the time of retrieval.

Antiviral potency vs phenylsulfonyl
Class-level inference
Target: no direct data. Comparator 5a (phenyl): EC50 14 ± 3 µM; hit 1 (4-F-phenyl): EC50 8.7 ± 1 µM
SAR differentiation demands compound-specific profiling
CHIKV CPE assay, Vero cells; >46-fold activity range across phenyl analogs
antiviral Chikungunya virus structure-activity relationship

Cytotoxicity and Selectivity Index Differentiation of the Phenoxyethyl Analog from Phenylsulfonyl Comparators

In the closest characterized series, cytotoxicity (CC50) varied dramatically with sulfonyl substituent identity, ranging from 19 µM (5d, 4-iodophenyl) to >260 µM (6a, amide linker replacement) [1]. The selectivity index (SI = CC50/EC50) similarly ranged from inactive compounds to an improved SI of 60.9 for compound 6a relative to the initial hit (SI = 14.2) [1]. Critically, there is no linear correlation between structural similarity and cytotoxicity; a minor change from 4-fluorophenyl (CC50 = 122 µM) to 4-chlorophenyl (CC50 = 51 µM) more than doubled toxicity [1]. The target compound's phenoxyethyl group—featuring a flexible ethoxy spacer with hydrogen-bond acceptor potential—introduces pharmacophoric features absent from all experimentally characterized analogs, making any cytotoxicity extrapolation unreliable. No direct CC50 or SI data for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine was identified in the published literature.

Cytotoxicity & selectivity index
Class-level inference
No compound-specific CC50/SI. Comparator CC50 range: 19 µM (4-I-phenyl) to >260 µM (amide analog); SI up to 60.9.
Cytotoxicity extrapolation unreliable; requires direct measurement
Minor substituent change (F→Cl) more than doubled toxicity
cytotoxicity selectivity index antiviral safety

Structural Differentiation: Ether-Containing Phenoxyethyl Linker Versus Aryl and Alkyl Sulfonyl Analogs

Co-crystal structures of the related piperazine sulfonyl-bearing diarylpyrimidine series (e.g., compound 18b1 in HIV-1 reverse transcriptase, PDB 8FE8) demonstrate that the sulfonyl oxygen and piperazine nitrogen engage in backbone-binding interactions with target residues [2]. The phenoxyethyl group in the target compound introduces an ether oxygen and a two-carbon spacer between the sulfonyl and the terminal phenyl ring, distinguishing it from direct aryl-sulfonyl analogs (e.g., compound 5a) and simple alkyl-sulfonyl derivatives [1]. This structural feature alters hydrogen-bonding capacity, rotational freedom, and the spatial trajectory of the terminal aromatic ring. Molecular dynamics simulations on the analogous piperazine sulfonyl DAPY series confirmed that sulfonyl linker geometry directly modulates target-binding residence time and resistance profiles [2]. The phenoxyethyl variant is therefore predicted to exhibit a distinct binding mode and resistance susceptibility profile versus direct aryl or alkyl sulfonyl comparators [1][2].

Structural binding mode
Class-level inference
Phenoxyethyl: O–CH2–CH2–S(O2)– ; ether H-bond acceptor; 4 rotatable bonds. Comparator aryl-S(O2)–: 1 rotatable bond.
Distinct pharmacophore may alter target residence time and resistance
Based on PDB 8FE8 co-crystal and MD of sulfonyl DAPY series
structural biology pharmacophore molecular recognition

Drug-Like Property Differentiation: CYP Liability and Solubility Profiles of Phenoxyethyl vs. Diaryl Analogs in the Piperazine Sulfonyl Class

Within the broader piperazine sulfonyl DAPY class, compound 18b1 (bearing a substituted diarylpyrimidine) demonstrated improved water solubility (>50 µM) and reduced cytochrome P450 liability compared to the approved drug etravirine [1]. While 18b1 is not a direct structural comparator (it contains a diaryl substitution at the pyrimidine rather than a monosubstituted pyrimidine), the data establish class precedent that piperazine sulfonyl modifications can modulate pharmaceutical properties independently of target potency [1]. The target compound's polar ether oxygen in the phenoxyethyl chain is structurally predicted to enhance aqueous solubility relative to fully aromatic sulfonyl analogs, but no direct solubility, logP, or CYP inhibition data for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine was found in the published literature.

Solubility & CYP profile
Class-level inference
No direct logP, solubility, or CYP data. Analog 18b1 (DAPY) solubility >50 µM; ether linker predicted to enhance polarity.
Formulation tractability may be improved; experimental confirmation needed
Thermodynamic solubility and CYP panel data absent for this chemotype
pharmacokinetics CYP450 solubility drug-likeness

Optimal Application Scenarios for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine Based on Evidence


Chikungunya Virus (CHIKV) Antiviral Lead Exploration Requiring Novel Chemotypes

Given that the 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine series produced active CHIKV inhibitors (best EC50 = 2.5 µM for 6b) but faced cytotoxicity challenges [1], the target compound's structurally distinct phenoxyethyl linker represents a rational diversification strategy for medicinal chemistry teams seeking to decouple antiviral potency from cytotoxicity. The ether oxygen and flexible spacer may enable interactions with viral or host targets not accessible to the rigid phenylsulfonyl series, potentially opening new SAR vectors unexplored in the 2020 Moesslacher study, which exclusively evaluated aryl-substituted analogs [1].

CCR4 Antagonism for Immuno-Oncology or Inflammatory Disease Research

The compound falls within the generic Formula I of patent AU2013211414 claiming piperazinyl pyrimidine derivatives as CCR4 antagonists, with the sulfonyl linker (Z = S(O)2) and the phenoxyethyl substituent matching the R5 definition of 'C1-C6 straight or branched heteroalkyl containing 1-2 heteroatoms independently selected from O, N, and S' [2]. This positions the target compound as a potentially novel CCR4 antagonist chemotype, distinct from the primarily aryl-substituted examples in the patent, and may offer differentiated IP space for groups pursuing CCR4-targeted therapies in Treg modulation or allergic inflammation [2].

HIV-1 NNRTI Scaffold Diversification with Predicted Favorable Drug-Like Properties

The collaborative study by Jiang et al. (2023) established that piperazine sulfonyl-bearing diarylpyrimidines can achieve single-digit nanomolar potency against wild-type and drug-resistant HIV-1 strains while improving solubility and CYP profiles compared to etravirine [3]. The target compound's 2-phenoxyethyl sulfonyl piperazine pyrimidine scaffold retains the core pharmacophore validated by the 18b1 co-crystal structure (PDB 8FE8) [3], while the phenoxyethyl substitution offers a new vector for modulating backbone-binding interactions and resistance profiles, making it a candidate for focused NNRTI libraries.

Focused Chemical Library Design for Phenoxyethyl Sulfonyl Piperazine SAR Expansion

The absence of direct published biological data for the target compound itself creates an opportunity for procurement by groups seeking to pioneer SAR studies on the phenoxyethyl sulfonyl piperazine pyrimidine sub-series. The compound can serve as a versatile intermediate; the pyrimidine 2-position is amenable to further substitution, while the phenoxy group provides a handle for para-functionalization not explored in the CHIKV phenylsulfonyl series [1]. This positions the compound as a strategic building block for libraries probing CCR4 antagonism [2], antiviral activity [1], or CNS receptor modulation (as suggested by the broader piperazinyl pyrimidine patent landscape).

Application
Selection Property
Validation Focus
CHIKV lead exploration
Chemotype diversification potential
Decouple antiviral activity from cytotoxicity; CPE reduction and MTS viability assays
CCR4 antagonist research
Ether-containing sulfonyl scaffold distinct from patent aryl examples
Target engagement and Treg functional assay context
HIV-1 NNRTI scaffold optimization
Core pharmacophore retention with new vector for resistance profiling
Resistance panel screening and backbone-binding interaction assessment
Focused chemical library design
Versatile intermediate for phenoxyethyl SAR expansion
Para-functionalization handles and pyrimidine 2-position substitution exploration
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